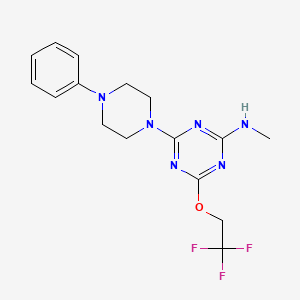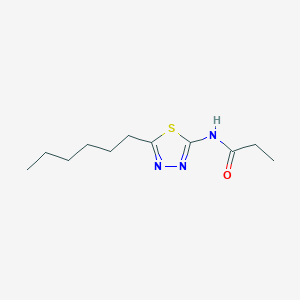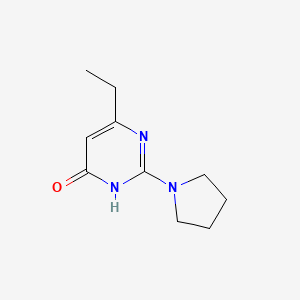![molecular formula C14H10N2S3 B12493554 2-(methylsulfanyl)-5H-[1,3]thiazolo[4,5-b]phenothiazine](/img/structure/B12493554.png)
2-(methylsulfanyl)-5H-[1,3]thiazolo[4,5-b]phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methylsulfanyl)-5H-[1,3]thiazolo[4,5-b]phenothiazine is a heterocyclic compound that belongs to the thiazole family Thiazoles are five-membered aromatic rings containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-5H-[1,3]thiazolo[4,5-b]phenothiazine typically involves the cyclization of appropriate thiazole derivatives. One common method involves the quaternization of 2-(methylsulfanyl)thiazoles using reagents such as TfOCH₂TMS in a medium like MeCN. This reaction leads to the formation of thiazolium salts, which can then undergo [3+2] cycloaddition reactions with acetylenedicarboxylic acid esters to form the desired bicyclic thiazole structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-5H-[1,3]thiazolo[4,5-b]phenothiazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
2-(methylsulfanyl)-5H-[1,3]thiazolo[4,5-b]phenothiazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-5H-[1,3]thiazolo[4,5-b]phenothiazine involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The specific pathways involved depend on the particular application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyridines: These compounds also contain a thiazole ring fused with another aromatic ring and exhibit similar biological activities.
Pyrrolo[2,1-b]thiazoles: These compounds have a similar bicyclic structure and are known for their antimicrobial and antitumor activities.
Uniqueness
2-(methylsulfanyl)-5H-[1,3]thiazolo[4,5-b]phenothiazine is unique due to its specific substitution pattern and the presence of the methylsulfanyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying various chemical reactions.
Properties
Molecular Formula |
C14H10N2S3 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-methylsulfanyl-5H-[1,3]thiazolo[4,5-b]phenothiazine |
InChI |
InChI=1S/C14H10N2S3/c1-17-14-16-10-6-9-12(7-13(10)19-14)18-11-5-3-2-4-8(11)15-9/h2-7,15H,1H3 |
InChI Key |
JAEAOLZTPUURLT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=CC3=C(C=C2S1)SC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-diphenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12493485.png)
![N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide](/img/structure/B12493489.png)

![5-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12493498.png)
![2-[(4-chlorobenzyl)sulfanyl]-N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B12493501.png)
![3-(3-chlorophenyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B12493511.png)
![7-(3,4-dimethoxyphenyl)-2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12493512.png)
![5-(2-chlorophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12493514.png)
![3-{[4-oxo-3-(prop-2-en-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yloxy)benzyl]propanamide](/img/structure/B12493524.png)

![N-[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]ethanamine](/img/structure/B12493534.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-tert-butylphenyl)carbonyl]amino}benzoate](/img/structure/B12493546.png)

